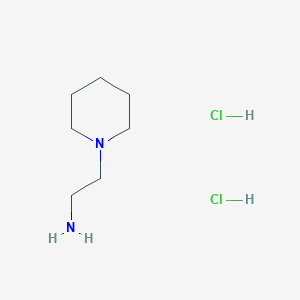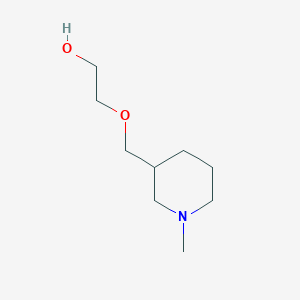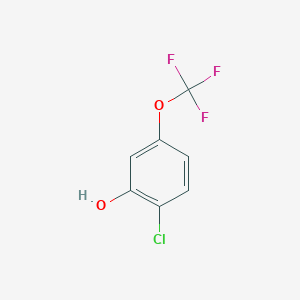
2-Chloro-5-(trifluorométhoxy)phénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-5-(trifluoromethoxy)phenol” is a chemical compound with the CAS Number: 139625-85-7 . It has a molecular weight of 212.56 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Chloro-5-(trifluoromethoxy)phenol” is 1S/C7H4ClF3O2/c8-5-2-1-4 (3-6 (5)12)13-7 (9,10)11/h1-3,12H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “2-Chloro-5-(trifluoromethoxy)phenol” are not available, it’s worth noting that aryl halides can undergo nucleophilic aromatic substitution when activated by substitution with strongly electron-attracting groups .Physical And Chemical Properties Analysis
“2-Chloro-5-(trifluoromethoxy)phenol” has a density of 1.459 g/mL at 25 °C . Its boiling point is 87-88 °C at 38 mmHg . The compound is a liquid at room temperature .Mécanisme D'action
2-Chloro-5-(trifluoromethoxy)phenol is a highly reactive compound due to its ability to react with both nucleophilic and electrophilic reagents. It can react with a variety of reagents, such as acids, bases, and amines, to form a variety of products. The reaction of 2-Chloro-5-(trifluoromethoxy)phenol with a nucleophile, such as an amine, proceeds via an SN2 mechanism, while the reaction with an electrophile, such as an acid, proceeds via an SN1 mechanism.
Biochemical and Physiological Effects
2-Chloro-5-(trifluoromethoxy)phenol has no known biochemical or physiological effects on humans or animals. It is not known to be toxic or to have any adverse effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(trifluoromethoxy)phenol is a highly reactive compound and can be used in a variety of laboratory experiments. Its high reactivity makes it ideal for the synthesis of heterocyclic compounds and drugs. However, its reactivity also makes it difficult to handle in the laboratory, as it can react with a variety of reagents.
Orientations Futures
There are a number of potential future directions for the use of 2-Chloro-5-(trifluoromethoxy)phenol. It could be used in the development of new drugs and materials for nanotechnology applications. It could also be used in the synthesis of new heterocyclic compounds for use in organic synthesis. In addition, 2-Chloro-5-(trifluoromethoxy)phenol could be used in the synthesis of new catalysts for use in organic synthesis. Finally, 2-Chloro-5-(trifluoromethoxy)phenol could be used in the development of new analytical techniques.
Méthodes De Synthèse
2-Chloro-5-(trifluoromethoxy)phenol can be synthesized from the reaction of 2-chlorophenol and trifluoromethanesulfonic anhydride. The reaction proceeds in the presence of an acid catalyst and is carried out at room temperature. The reaction yields 2-Chloro-5-(trifluoromethoxy)phenol as a white crystalline solid.
Applications De Recherche Scientifique
- Le couplage de Suzuki-Miyaura est une méthode puissante pour construire des liaisons carbone-carbone. Les chercheurs utilisent le 2-Chloro-5-(trifluorométhoxy)phénol comme dérivé d'acide boronique dans cette réaction. Il sert de précurseur pour la synthèse d'aryl- et d'hétéroaryl furocoumarines, qui ont des applications dans la découverte de médicaments et la science des matériaux .
- Le groupe trifluorométhoxy du composé améliore sa lipophilie et sa stabilité métabolique. En conséquence, il est utilisé comme intermédiaire dans la synthèse de composés pharmaceutiques. Les chercheurs explorent son potentiel en développement de médicaments, en particulier pour la conception de molécules bioactives .
- La fraction trifluorométhoxyphénol contribue à la bioactivité du composé. Les scientifiques étudient son utilisation dans la conception de nouveaux produits agrochimiques et pesticides. Ces applications visent à améliorer le rendement des cultures et à protéger contre les ravageurs et les maladies .
- Les chercheurs explorent l'incorporation du this compound dans les matériaux électroniques organiques. Sa structure unique et ses groupes fonctionnels en font un candidat pour les semi-conducteurs organiques, les diodes électroluminescentes (LED) et les dispositifs photovoltaïques. Comprendre ses propriétés électroniques est crucial pour optimiser les performances des dispositifs .
- Les composés fluorés jouent un rôle essentiel en chimie médicinale et en science des matériaux. Le this compound est un précieux bloc de construction fluoré. Les chercheurs l'utilisent pour introduire des atomes de fluor dans des molécules complexes, améliorant leurs propriétés et leur stabilité .
- Les scientifiques utilisent ce composé comme étalon de référence ou étalon interne dans les méthodes analytiques. Ses propriétés bien définies permettent une quantification précise et une validation des techniques analytiques, telles que la chromatographie liquide haute performance (HPLC) ou la spectrométrie de masse en chromatographie gazeuse (GC-MS) .
Couplage de Suzuki-Miyaura et dérivés d'acide boronique
Intermédiaires pharmaceutiques
Produits agrochimiques et pesticides
Science des matériaux et électronique organique
Blocs de construction fluorés
Chimie analytique et développement de méthodes
En résumé, le this compound trouve des applications dans divers domaines, de la chimie synthétique à la science des matériaux. Sa combinaison unique de groupes fonctionnels en fait un outil précieux pour les chercheurs qui cherchent à développer de nouveaux composés et à comprendre leurs propriétés . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à les poser ! 😊
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKASVHZCKSRNNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464382 |
Source


|
| Record name | 2-chloro-5-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139625-85-7 |
Source


|
| Record name | 2-chloro-5-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

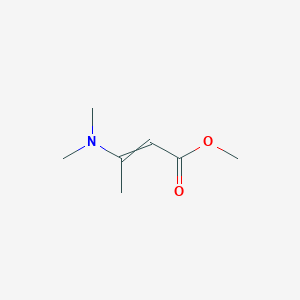
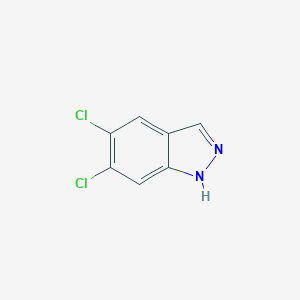


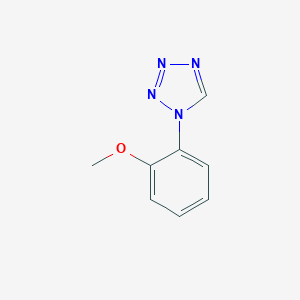
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)


